2,2-Dimethylpentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXAGOUPXPGFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162065 | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-88-5 | |
| Record name | 2,2-Dimethylpentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylvaleraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Development for 2,2 Dimethylpentanal
Catalytic Hydroformylation Routes
Catalytic hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. wikipedia.org This process is of significant industrial importance, with millions of tons of oxo products produced annually. osti.gov For the synthesis of 2,2-dimethylpentanal, specific branched olefins are utilized as starting materials.
Synthesis from Branched Olefins (e.g., 2-Methyl-2-pentene (B165383), Isobutene)
The hydroformylation of branched olefins such as 2-methyl-2-pentene is a direct route to this compound. However, the reaction with such substituted olefins can be slow, resulting in low yields of the desired oxo product. redalyc.orgresearchgate.net For instance, the hydroformylation of 2-methyl-2-pentene has been shown to produce this compound, albeit with low conversion rates. scispace.comcsic.es Another approach involves the hydroformylation of isobutene. While isobutylene (B52900) is known to produce 3-methyl butyraldehyde (B50154) at low conversions with rhodium catalysts, mixed butene feeds containing isobutylene can be hydroformylated using cobalt catalyst systems. google.com A two-step process involving the hydroformylation of isobutene to form an intermediate aldehyde, followed by hydrogenation, can also yield 2,2-dimethylpentan-1-ol (B1361373), which can then be oxidized to this compound.
The reactivity of olefins in hydroformylation generally follows the order: α-olefins > cyclic olefins > β-disubstituted olefins. csic.es This trend highlights the challenges associated with the hydroformylation of internally substituted and branched alkenes like 2-methyl-2-pentene.
Catalyst Systems and Optimization (e.g., Rhodium Complexes, Ligand Effects)
The choice of catalyst is crucial in hydroformylation, with rhodium and cobalt complexes being the most common. Rhodium catalysts are generally more active and allow for milder reaction conditions compared to cobalt catalysts. mt.comillinois.edu For the synthesis of 2,3-dimethylpentanal (B105951) from 3-methyl-2-pentene, rhodium carbonyl catalysts have been shown to provide significantly higher yields (85-86%) compared to cobalt-based catalysts (3%).
Ligands play a pivotal role in modifying the activity, selectivity, and stability of the metal catalyst. uva.nl The electronic and steric properties of phosphine (B1218219) and phosphite (B83602) ligands can be tuned to control the outcome of the hydroformylation reaction. imperial.ac.ukrsc.org For instance, bulky ligands can favor the formation of linear aldehydes, while the basicity of ligands can influence both activity and selectivity. mt.comrsc.org In some systems, electron-donating ligands can decrease the reaction rate by strengthening the metal-carbon monoxide bond. imperial.ac.uk The bite angle of bidentate phosphine ligands is another critical parameter, with larger bite angles often promoting the formation of linear products. osti.govrsc.org The development of catalyst systems that favor the formation of branched aldehydes from aliphatic alkenes remains a significant challenge in the field. osti.govacs.org
Reaction Condition Parameters (Temperature, Pressure, Solvent)
The efficiency and selectivity of hydroformylation are highly dependent on reaction conditions, including temperature, pressure, and the choice of solvent. wikipedia.org Generally, hydroformylation reactions are carried out at elevated temperatures and pressures. For example, the synthesis of 2,3-dimethylpentanal via hydroformylation of 3-methyl-2-pentene is typically conducted at temperatures between 70 and 150 °C and pressures ranging from 200 to 400 bar. google.comgoogle.com The ratio of carbon monoxide to hydrogen is also a key variable, often maintained at a 1:1 molar ratio. google.com
Lowering the reaction temperature can sometimes increase the selectivity towards the linear aldehyde product. wikipedia.org Conversely, higher temperatures can favor isomerization of the initial product. wikipedia.org The partial pressure of carbon monoxide can also influence regioselectivity, with higher pressures sometimes leading to an increased proportion of the linear aldehyde. imperial.ac.ukethz.ch The reaction can be performed with or without a solvent, with inert organic solvents like cyclohexane (B81311) and toluene (B28343) being suitable options. google.com
Table 1: Reaction Parameters for the Hydroformylation of 3-Methyl-2-pentene
| Parameter | Optimal Range |
|---|---|
| Temperature | 90-110°C |
| Pressure | 250-320 bar |
| Catalyst | Rhodium Carbonyl |
| CO:H₂ Ratio | 1:1 |
Data derived from a process for preparing 2,3-dimethylpentanal, which has similar structural characteristics to this compound. google.com
Stereoselectivity and Regioselectivity Considerations in Hydroformylation
Controlling regioselectivity—the preference for the formation of a linear versus a branched aldehyde—is a primary challenge in hydroformylation. researchgate.net The structure of the alkene substrate and the nature of the catalyst-ligand system are the main determinants of the linear-to-branched product ratio. ethz.ch For terminal alkenes, the addition of the formyl group can occur at either carbon of the double bond, leading to a linear or a branched aldehyde. mt.com The migratory insertion of the olefin into the metal-hydride bond is a key step that influences this ratio. illinois.edu
While achieving high regioselectivity for linear aldehydes is well-established, particularly with the use of bidentate ligands with specific bite angles, selective hydroformylation to produce branched aldehydes from simple alkenes is less developed. osti.govresearchgate.net The formation of branched aldehydes is particularly desirable for the synthesis of fine chemicals and pharmaceuticals. researchgate.net Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a critical consideration, especially in asymmetric hydroformylation, which aims to produce chiral aldehydes with high enantiomeric excess. rsc.orgnih.gov The addition of the hydrogen and formyl groups to the double bond occurs in a syn fashion, meaning they add to the same face of the alkene. illinois.edu
Oxidation Pathways from Corresponding Alcohols
An alternative synthetic route to this compound involves the oxidation of its corresponding primary alcohol, 2,2-dimethylpentan-1-ol. This method is a fundamental transformation in organic chemistry.
Oxidation of 2,2-Dimethylpentan-1-ol (General Synthesis Principle)
Primary alcohols can be oxidized to form aldehydes. glowscotland.org.ukglowscotland.org.uk In the context of this compound synthesis, 2,2-dimethylpentan-1-ol serves as the precursor. The oxidation reaction involves the removal of hydrogen atoms, increasing the oxygen-to-hydrogen ratio in the molecule. glowscotland.org.ukglowscotland.org.uk Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). It is important to control the reaction conditions to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid, 2,2-dimethylpentanoic acid. The choice of oxidizing agent and reaction parameters is crucial to ensure high selectivity for the desired aldehyde product.
Reagent Selection and Reaction Control (e.g., mild oxidation conditions)
The synthesis of this compound is frequently accomplished through the oxidation of its corresponding primary alcohol, 2,2-dimethylpentan-1-ol. The selection of appropriate reagents and the precise control of reaction conditions are paramount to ensure high yields and prevent over-oxidation to the less desirable 2,2-dimethylpentanoic acid. This necessitates the use of mild oxidizing agents that are selective for the conversion of primary alcohols to aldehydes.
Several reagents are effective for this transformation under controlled conditions. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and periodinanes such as Dess-Martin Periodinane (DMP). vulcanchem.commychemblog.com DMP is known for its mildness and selectivity, capable of oxidizing primary alcohols to aldehydes at room temperature without proceeding to the carboxylic acid. mychemblog.com It is highly soluble in organic solvents like dichloromethane (B109758) (DCM), facilitating the reaction. mychemblog.com
Another significant class of reagents for mild oxidation is based on stable nitroxyl (B88944) radicals, most notably 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). mychemblog.com TEMPO-catalyzed oxidations are considered "green" and can be used with a co-oxidant to efficiently convert alcohols to aldehydes. mychemblog.comorganic-chemistry.org The reaction conditions, such as temperature and the choice of co-oxidant and base, are critical for achieving high selectivity. organic-chemistry.orguni-ruse.bg For instance, using trichloroisocyanuric acid with catalytic TEMPO in DCM allows for the rapid and chemoselective oxidation of primary alcohols to aldehydes without significant formation of carboxylic acids. organic-chemistry.org
Control over the reaction environment is crucial. For many of these mild oxidation reactions, maintaining a specific temperature range is essential to prevent side reactions. uni-ruse.bg For example, in Swern-type oxidations, temperatures are often kept below -60 °C to maintain the stability of key intermediates. uni-ruse.bg The stoichiometry of the reagents must also be carefully managed to ensure the complete conversion of the starting alcohol while minimizing the potential for over-oxidation or other undesired pathways. mychemblog.com
Table 1: Comparison of Selected Mild Oxidizing Agents for Aldehyde Synthesis
| Reagent System | Typical Conditions | Advantages |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Good yields for simple alcohols. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, selective, avoids toxic chromium, no over-oxidation. mychemblog.comtdx.cat |
| TEMPO/Co-oxidant (e.g., NaOCl, Trichloroisocyanuric acid) | CH₂Cl₂, 0°C to Room Temp. | Catalytic, "green" method, high chemoselectivity, no over-oxidation to acid. mychemblog.comorganic-chemistry.org |
Emerging Synthetic Approaches and Process Optimization
Beyond classical oxidation, significant research has focused on developing more efficient and scalable synthetic routes to this compound, with hydroformylation being a key area of process optimization. Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond.
One prominent method for producing this compound is the rhodium-catalyzed hydroformylation of specific alkene isomers, such as 2-methyl-pent-2-ene. csic.es The optimization of this process involves fine-tuning parameters like pressure, temperature, and catalyst concentration to maximize both the conversion of the starting material and the selectivity towards the desired branched aldehyde product. Research has shown that using a dinuclear gem-dithiolato-bridged rhodium(I) complex as a catalyst for the hydroformylation of 2-methyl-pent-2-ene yields this compound as the major product. csic.es
Process optimization studies have demonstrated a clear correlation between reaction parameters and outcomes. For instance, increasing the pressure of the carbon monoxide/hydrogen gas mixture generally leads to a higher conversion rate. csic.es However, temperature adjustments can influence product selectivity; an increase in temperature may enhance conversion but can also lead to the formation of other isomers like 2-isopropyl-butanal and 3-methyl-hexanal. csic.es Optimal conditions for this specific catalytic system were found to be a pressure of 34 atm at 80°C for 10 hours, demonstrating the importance of process control in directing the reaction toward the desired product. csic.es
Other emerging synthetic strategies include asymmetric reactions to produce specific stereoisomers. Chiral aldehydes can be synthesized through methods like diastereoselective aldol (B89426) reactions, which involve reacting a chiral aldehyde with a ketene (B1206846) silyl (B83357) acetal (B89532) in the presence of a Lewis acid catalyst. acs.org Furthermore, novel multi-component coupling reactions catalyzed by transition metals like nickel represent a modern approach to constructing complex molecules from simpler precursors, including derivatives of this compound. rsc.org
Table 2: Effect of CO/H₂ Pressure on Hydroformylation of 2-Methyl-Pent-2-Ene csic.es Reaction Conditions: [Rh₂] catalyst, T = 80°C, Time = 2h.
| Pressure (atm) | Conversion (%) | Selectivity for this compound (%) |
|---|---|---|
| 6.8 | 31 | 77 |
| 13.6 | 34 | 75 |
| 20.4 | 38 | 74 |
| 27.2 | 40 | 75 |
Table 3: Effect of Temperature on Hydroformylation of 2-Methyl-Pent-2-Ene csic.es Reaction Conditions: [Rh₂] catalyst, P(CO/H₂) = 34 atm, Time = 2h.
| Temperature (°C) | Conversion (%) | Selectivity for this compound (%) |
|---|---|---|
| 60 | 35 | 89 |
| 70 | 39 | 81 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2-Dimethylpentan-1-ol |
| 2,2-Dimethylpentanoic acid |
| 2-isopropyl-butanal |
| 2-methyl-pent-2-ene |
| 3-methyl-hexanal |
| Carbon monoxide |
| Dichloromethane (DCM) |
| Dess-Martin Periodinane (DMP) |
| Ketene silyl acetal |
| Pyridinium chlorochromate (PCC) |
| Sodium hypochlorite (B82951) (NaOCl) |
| TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) |
Elucidation of Reaction Mechanisms and Reactivity of 2,2 Dimethylpentanal
Fundamental Aldehyde Reactivity
The reactivity of aldehydes is centered around the carbonyl group (C=O). This group's structure and electronic properties are key to understanding the chemical behavior of 2,2-dimethylpentanal.
Nucleophilic Addition Reactions at the Carbonyl Center
A primary reaction pathway for aldehydes and ketones is nucleophilic addition. lnct.ac.inksu.edu.sa In this type of reaction, a nucleophile, which is a species rich in electrons, attacks the partially positively charged carbonyl carbon. ksu.edu.sasavemyexams.com This attack results in the formation of a new single bond and the breaking of the pi bond within the carbonyl group, causing the hybridization of the carbonyl carbon to change from sp² to sp³. ncert.nic.in A tetrahedral alkoxide intermediate is formed, which is then protonated to yield an alcohol. ncert.nic.inlibretexts.org
The general reactivity trend shows that aldehydes are typically more reactive than ketones in nucleophilic addition reactions. ncert.nic.indoubtnut.com This is attributed to both steric and electronic factors. Sterically, the single substituent and a hydrogen atom in aldehydes present less hindrance to an incoming nucleophile compared to the two, often larger, alkyl groups in ketones. libretexts.orgdoubtnut.com Electronically, the two alkyl groups in a ketone stabilize the partial positive charge on the carbonyl carbon more effectively than the single alkyl group in an aldehyde, thus reducing the carbon's electrophilicity. ncert.nic.indoubtnut.com In the case of this compound, the bulky t-butyl group adjacent to the carbonyl may introduce some steric hindrance, potentially influencing its reactivity compared to less substituted aldehydes.
Electrophilic Nature of the Carbonyl Carbon
The carbon atom of the carbonyl group is electrophilic, meaning it is susceptible to attack by electron-rich species. byjus.comwikipedia.org This electrophilicity arises from the polarization of the carbon-oxygen double bond, a consequence of oxygen's higher electronegativity relative to carbon. savemyexams.comncert.nic.in The electron density is drawn towards the oxygen atom, leaving the carbon atom with a partial positive charge. savemyexams.com This makes the carbonyl carbon a prime target for nucleophiles. lnct.ac.in The general order of electrophilicity is aldehydes > ketones > esters > amides. wikipedia.org The presence of electron-donating groups, such as the alkyl groups in this compound, can reduce the electrophilicity of the carbonyl carbon. doubtnut.com
Aldol (B89426) Condensation Chemistry Involving this compound
The aldol condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmagritek.com It involves the reaction of an enol or an enolate ion with a carbonyl compound to produce a β-hydroxy aldehyde or ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound. numberanalytics.comlumenlearning.com
Cross-Aldol Reactions (e.g., with Butanal)
Crossed aldol reactions occur between two different carbonyl compounds. byjus.com For a successful crossed aldol reaction that yields a single major product, one of the carbonyl compounds should not have α-hydrogens, making it unable to form an enolate. oregonstate.edulibretexts.org this compound lacks α-hydrogens due to the quaternary carbon at the C2 position. Therefore, it can only act as the electrophile (the acceptor) in a crossed aldol reaction.
In a reaction with butanal, which possesses α-hydrogens, butanal will form the enolate ion in the presence of a base like sodium hydroxide. chegg.comchegg.com This enolate will then attack the carbonyl carbon of this compound. This specific scenario allows for a controlled reaction, leading predominantly to a single cross-aldol product. brainly.com
Enolate Formation and Nucleophilic Attack Mechanisms
The mechanism of the aldol condensation typically begins with the formation of an enolate ion. numberanalytics.comorgosolver.com In a base-catalyzed reaction, a base (like hydroxide) abstracts an acidic α-hydrogen from the carbonyl compound that can be enolized (in this case, butanal). magritek.combyjus.com This creates a resonance-stabilized enolate ion, which is a potent nucleophile. khanacademy.org
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other aldehyde (this compound). libretexts.orgorgosolver.com This attack results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. ncert.nic.in
Formation of β-Hydroxy Aldehydes and α,β-Unsaturated Aldehydes
The alkoxide intermediate formed in the nucleophilic attack step is then protonated, typically by a solvent molecule like water, to yield a β-hydroxy aldehyde, also known as an aldol addition product. lumenlearning.comlibretexts.org In the crossed aldol reaction between butanal and this compound, the initial product would be 3-hydroxy-2,2,4-trimethylheptanal.
Often, particularly with heating, this β-hydroxy aldehyde can undergo dehydration (elimination of a water molecule). magritek.comlumenlearning.com This elimination reaction is facilitated by the formation of a conjugated system and results in an α,β-unsaturated aldehyde. magritek.comlumenlearning.com The product of this condensation would be 2,2,4-trimethylhept-3-enal.
Interactive Data Table: Reactants and Products in the Cross-Aldol Reaction
| Role | Compound Name | Chemical Formula | Key Feature |
| Enolate Precursor | Butanal | CH₃(CH₂)₂CHO | Possesses α-hydrogens |
| Electrophile | This compound | (CH₃)₃CCH₂CHO | Lacks α-hydrogens |
| Aldol Addition Product | 3-Hydroxy-2,2,4-trimethylheptanal | C₁₀H₂₀O₂ | β-Hydroxy aldehyde |
| Aldol Condensation Product | 2,2,4-Trimethylhept-3-enal | C₁₀H₁₈O | α,β-Unsaturated aldehyde |
Organocatalytic Aldol Coupling (e.g., Proline Catalysis)
The organocatalytic aldol coupling is a pivotal carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives have emerged as powerful organocatalysts for this transformation, facilitating the direct asymmetric aldol reaction between aldehydes and ketones. caltech.edubeilstein-journals.orgtcichemicals.com In the context of this compound, which lacks α-hydrogens, it can only act as an acceptor aldehyde in a cross-aldol reaction.
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the donor aldehyde or ketone and proline. beilstein-journals.org This enamine then attacks the carbonyl carbon of the acceptor aldehyde, in this case, this compound. The steric bulk of the two methyl groups at the α-position of this compound influences the approach of the enamine nucleophile. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst. beilstein-journals.org The development of novel proline-based organocatalysts, including those combined with surfactants, has enabled these reactions to be carried out efficiently in aqueous media, enhancing the green credentials of the process. organic-chemistry.org
A significant body of research has focused on optimizing the catalyst structure and reaction conditions to achieve high yields and stereoselectivities. caltech.eduorganic-chemistry.orgmdpi.com For instance, the use of proline N-sulfonyl amides with long alkyl chains has been explored, although novel catalysts incorporating both a proline unit and a long alkyl chain have shown greater efficacy in aqueous environments. organic-chemistry.org These advancements underscore the versatility of organocatalysis in promoting complex bond formations. caltech.edu
Oxidation and Reduction Pathways
The aldehyde functional group in this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 2,2-dimethylpentanoic acid. vulcanchem.com This transformation involves the conversion of the -CHO group to a -COOH group. vaia.comaskfilo.com Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction is a fundamental transformation in organic chemistry, often proceeding with high efficiency. vaia.com
The general equation for the oxidation is: CH₃(CH₂)₂C(CH₃)₂CHO + [O] → CH₃(CH₂)₂C(CH₃)₂COOH
This reaction is analogous to the oxidation of other aldehydes, such as propanal to propanoic acid and 2,3-dimethylpentanal (B105951) to 2,3-dimethylpentanoic acid. vaia.comaskfilo.com The choice of oxidizing agent and reaction conditions is crucial to ensure the desired product is obtained without side reactions.
This compound can be readily reduced to the corresponding primary alcohol, 2,2-dimethylpentan-1-ol (B1361373). This reaction is typically accomplished using hydride-based reducing agents. The aldehyde group is converted to a primary alcohol. libretexts.org
The general equation for the reduction is: CH₃(CH₂)₂C(CH₃)₂CHO + 2[H] → CH₃(CH₂)₂C(CH₃)₂CH₂OH
This reduction is a common method for the synthesis of 2,2-dimethylpentan-1-ol. smolecule.com The resulting alcohol, also known as neoheptanol, is a branched primary alcohol with unique physical and chemical properties. smolecule.com
The reduction of aldehydes and ketones to alcohols is most commonly achieved using sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Both reagents act as a source of hydride ions (H⁻). libretexts.orglibretexts.orgucalgary.ca
The mechanism involves a two-step process:
Nucleophilic attack by the hydride: The hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orgucalgary.ca The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an intermediate alkoxide salt. libretexts.orgucalgary.ca For LiAlH₄ reductions, the lithium ion often coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. dalalinstitute.com
Protonation of the alkoxide: The alkoxide intermediate is then protonated in a subsequent workup step, typically with water or a dilute acid, to yield the final alcohol product. libretexts.orglibretexts.orgucalgary.ca In NaBH₄ reductions performed in a protic solvent like methanol, the solvent itself can act as the proton source. libretexts.orgyoutube.com
LiAlH₄ is a significantly more reactive reducing agent than NaBH₄ and reacts violently with protic solvents. libretexts.orgyoutube.com Therefore, LiAlH₄ reductions are carried out in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup. youtube.com NaBH₄ is less reactive and can be used in protic solvents. libretexts.org Both reagents are capable of reducing aldehydes to primary alcohols. libretexts.orglibretexts.org
Interactive Data Table: Reduction of this compound
| Reducing Agent | Solvent | Workup | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Implicit (solvent) | 2,2-Dimethylpentan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Aqueous Acid (e.g., H₃O⁺) | 2,2-Dimethylpentan-1-ol |
Influence of Steric Hindrance on Reactivity (Comparative Analysis with Structural Isomers)
Steric hindrance plays a crucial role in the reactivity of this compound. The presence of two methyl groups on the carbon atom adjacent to the carbonyl group (the α-carbon) creates a sterically congested environment. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon.
When compared to its structural isomers, the effect of steric hindrance becomes more apparent:
3,3-Dimethylpentanal: In this isomer, the methyl groups are on the β-carbon. This positioning results in less steric hindrance around the aldehyde group compared to this compound, potentially influencing the rates of nucleophilic addition reactions.
2,3-Dimethylpentanal: The methyl groups are on the α and β carbons. The adjacent methyl group can hinder nucleophilic attack on the aldehyde.
2,4-Dimethylpentanal & 3,4-Dimethylpentanal: The branching is further down the carbon chain, leading to less direct steric hindrance at the reactive aldehyde site compared to this compound.
In general, for reactions like nucleophilic substitution (S_N2), increased substitution on the electrophilic carbon or neighboring carbons significantly decreases the reaction rate due to steric repulsion with the incoming nucleophile. libretexts.org While the reactions of aldehydes are primarily nucleophilic additions, a similar principle applies where bulky substituents near the reaction center can slow down the reaction rate. The steric hindrance in this compound can also influence the regioselectivity of certain reactions.
Interactive Data Table: Comparison of Structural Isomers of Dimethylpentanal
| Isomer | Position of Methyl Groups | Expected Relative Steric Hindrance at Aldehyde |
| This compound | α-carbon | High |
| 3,3-Dimethylpentanal | β-carbon | Moderate |
| 2,3-Dimethylpentanal | α and β-carbons | High |
| 2,4-Dimethylpentanal | α and γ-carbons | Moderate to High |
| 3,4-Dimethylpentanal | β and γ-carbons | Moderate |
Stereochemical Aspects in Reactions of this compound
The carbonyl carbon of this compound is prochiral. This means that while the molecule itself is achiral (it has a plane of symmetry), the addition of a nucleophile to the carbonyl group can create a new stereocenter, leading to the formation of enantiomers or diastereomers if another stereocenter is present in the attacking nucleophile or if a chiral catalyst is used.
For instance, in the reduction of this compound with an achiral reducing agent like NaBH₄ or LiAlH₄, the resulting product, 2,2-dimethylpentan-1-ol, is also achiral. However, if a chiral reducing agent were used, it could potentially lead to an enantiomeric excess of one stereoisomer of a substituted product if the reaction created a chiral center.
In organocatalytic reactions, such as the proline-catalyzed aldol coupling, the stereochemistry of the product is a key consideration. The use of a chiral catalyst like L-proline can direct the incoming nucleophile to one face of the aldehyde, resulting in the formation of a specific stereoisomer of the aldol product. caltech.edutcichemicals.com The stereochemical outcome of such reactions is often explained by transition state models that consider the steric and electronic interactions between the catalyst, the donor, and the acceptor aldehyde.
The study of stereochemistry is also relevant in cycloaddition reactions, where the relative orientation of the reactants determines the stereochemistry of the product. libretexts.org While this compound does not typically participate in pericyclic reactions as a diene or dienophile, understanding the principles of stereocontrol is fundamental to predicting the outcomes of its various transformations.
Diastereoselective and Enantioselective Transformations (e.g., formation of chiral derivatives)
The synthesis of complex, optically active molecules often relies on controlling the three-dimensional arrangement of atoms. For aldehydes like this compound, diastereoselective and enantioselective transformations are key to creating specific stereoisomers, which is crucial in fields like natural product synthesis.
Detailed Research Findings:
A notable example of diastereoselective transformation involves a complex derivative of this compound in the synthesis of a key intermediate for Taxol's B ring. oup.com Researchers prepared an optically active trioxy aldehyde, specifically (3R,4S)-4-benzyloxy-5-(t-butyldimethylsiloxy)-3-(4-methoxybenzyloxy)-2,2-dimethylpentanal. oup.com This chiral aldehyde was then subjected to a magnesium bromide diethyl etherate (MgBr₂•OEt₂)-mediated diastereoselective aldol reaction with (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene. oup.com This reaction demonstrates how existing stereocenters in the aldehyde derivative guide the formation of new stereocenters, resulting in a product with a specific, desired diastereomeric configuration. The initial chirality in the this compound derivative was installed via a diastereoselective dihydroxylation of a precursor derived from D-pantolactone, a readily available chiral starting material. oup.com
The formation of chiral derivatives from this compound can also be achieved through reactions of the aldehyde group itself. For instance, reaction with hydroxylamine (B1172632) hydrochloride can convert the aldehyde to its corresponding oxime, such as 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal oxime. google.com While this specific example was part of a study on drug derivatives, it illustrates a common transformation that can be rendered stereoselective to produce chiral products. google.com
Table 1: Example of a Diastereoselective Aldol Reaction
| Chiral Aldehyde Substrate | Reagent | Mediator/Catalyst | Reaction Type | Significance | Reference |
|---|---|---|---|---|---|
| (3R,4S)-4-benzyloxy-5-(t-butyldimethylsiloxy)-3-(4-methoxybenzyloxy)-2,2-dimethylpentanal | (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene | MgBr₂•OEt₂ | Aldol Reaction | Key step in the synthesis of a chiral 8-membered ring enone, a precursor to the B ring of Taxol. | oup.com |
Role of Chiral Auxiliaries and Organocatalysis in Asymmetric Synthesis
Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. msu.edu This is often achieved by using either chiral auxiliaries or catalysts to influence the reaction's stereochemical pathway. numberanalytics.comd-nb.info
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary provides a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. researchgate.net After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com
Commonly used chiral auxiliaries for reactions involving carbonyl compounds include:
Evans' Oxazolidinones: Widely used for asymmetric aldol reactions and alkylations. numberanalytics.comresearchgate.net They form chiral imides with carboxylic acid derivatives, and their enolates react with aldehydes with high diastereoselectivity. researchgate.net
Oppolzer's Camphorsultam: Effective for asymmetric alkylations and aldol reactions. numberanalytics.comresearchgate.net
Pseudoephedrine: Can be used to form amides that undergo highly diastereoselective alkylations. harvard.edu
In the synthesis involving the this compound derivative mentioned previously, the chirality was introduced from D-pantolactone, which served as the initial chiral source to construct the optically active aldehyde, a strategy that achieves the same goal as using a removable auxiliary. oup.com
Organocatalysis:
Asymmetric organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful tool in modern organic synthesis, a development recognized with the 2021 Nobel Prize in Chemistry. d-nb.infoyoutube.com For aldehydes, two primary activation modes are common:
Enamine Catalysis: A chiral secondary amine catalyst (e.g., proline) reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with electrophiles in a highly stereocontrolled manner. d-nb.info
Iminium Ion Catalysis: The same chiral secondary amine catalyst can react with α,β-unsaturated aldehydes to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for reactions like Diels-Alder or Michael additions. youtube.com
While specific organocatalytic reactions for this compound are not extensively documented in the provided search results, the methodologies are broadly applicable. For the related isomer, 2,4-dimethylpentanal, organocatalytic aldolization has been cited as a key step in synthetic pathways. molaid.commolaid.com This indicates the high potential for applying organocatalysts like proline or MacMillan's imidazolidinones to achieve enantioselective transformations of this compound. youtube.com
Table 2: Key Strategies in Asymmetric Synthesis for Aldehydes
| Strategy | Example Controller | Mechanism/Principle | Applicable Reactions | Reference |
|---|---|---|---|---|
| Chiral Auxiliaries | Evans' Oxazolidinones | Temporary incorporation of a chiral molecule to direct stereochemistry via steric hindrance. | Aldol reactions, Alkylations | numberanalytics.comresearchgate.net |
| Chiral Auxiliaries | Oppolzer's Camphorsultam | Provides a rigid chiral scaffold to control facial selectivity. | Aldol reactions, Alkylations | numberanalytics.comresearchgate.net |
| Organocatalysis | Proline | Forms a chiral enamine intermediate with the aldehyde, creating a nucleophile. | Aldol reactions, Mannich reactions | d-nb.info |
| Organocatalysis | Imidazolidinones (MacMillan Catalysts) | Forms a chiral iminium ion with α,β-unsaturated aldehydes, creating an electrophile. | Diels-Alder, Michael additions | youtube.com |
Computational Chemistry and Theoretical Investigations of 2,2 Dimethylpentanal
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT) and other ab initio techniques, are fundamental to understanding the electronic characteristics of a molecule. acs.orgresearchgate.net A study of 2,2-dimethylpentanal would involve calculating its electron distribution, molecular orbital energies, and electrostatic potential.
Research Findings: Specific quantum chemical studies detailing the electronic structure and reactivity of this compound are not prominent in the surveyed scientific literature. Such a study would typically compute properties like atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity; for instance, the electrophilic nature of the carbonyl carbon in the aldehyde group makes it a primary site for nucleophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insights into conformational preferences and dynamics. caltech.edumolinstincts.com For this compound, MD simulations would reveal how the molecule behaves in different environments (e.g., in a solvent or in the gas phase) and identify its most stable three-dimensional shapes (conformers).
Research Findings: There is a lack of published molecular dynamics simulation results specifically for this compound. A conformational analysis would identify the various rotational isomers (rotamers) arising from rotation around the single bonds in the pentyl chain. The steric hindrance caused by the gem-dimethyl group at the C2 position would significantly influence the preferred conformations and the energy barriers between them. The PubChem database provides some basic computed properties related to the molecule's structure. nih.gov
| Computed Property | Value | Reference |
|---|---|---|
| Molecular Weight | 114.19 g/mol | nih.gov |
| XLogP3-AA (Hydrophobicity) | 2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
| Complexity | 74.5 | nih.gov |
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model the entire course of a chemical reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing transition states—the highest energy points along a reaction coordinate.
Research Findings: Detailed reaction pathway modeling and transition state analysis for reactions involving this compound, such as its oxidation to 2,2-dimethylpentanoic acid or its reduction to 2,2-dimethylpentan-1-ol (B1361373), are not specifically documented in the literature. Such studies would use quantum chemical calculations to determine the activation energies, which are critical for understanding reaction rates and mechanisms. For example, modeling the aldol (B89426) reaction involving this compound would help in understanding its stereochemical outcome. caltech.edu
Structure-Reactivity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computed molecular descriptors to predict the biological activity or physical properties of chemicals. kashanu.ac.ir
Research Findings: While no QSAR models have been developed specifically for this compound, numerous studies have created models for the broader class of aliphatic aldehydes. lookchem.com These models predict properties such as toxicity or skin sensitization potential based on descriptors related to hydrophobicity (e.g., logP) and electronic properties (e.g., orbital energies). lookchem.com The properties of this compound could be estimated using these existing models for aliphatic aldehydes, which often group chemicals based on their reaction mechanisms. A study on a new topological descriptor, the M-index, included this compound in a large dataset used to model various physicochemical properties. kashanu.ac.ir
Advanced Analytical Methodologies for 2,2 Dimethylpentanal
Chromatographic Techniques
Chromatographic methods are pivotal for separating 2,2-dimethylpentanal from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the identification and quantification of volatile compounds like this compound. rjptonline.org This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. For instance, in an analysis of volatile compounds in chicken muscle, a split injection was used with the oven temperature programmed to ramp from 35°C to 450°C. rjptonline.org The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST library. rjptonline.org For example, this compound has been identified in the n-hexane extract of Salvia nemorosa using this method. researchgate.net Quantification can be performed by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov The development of automated methods for processing GCxGC-MS data allows for the efficient speciation and quantification of thousands of organic compounds in complex mixtures. copernicus.org
Below is a table summarizing the GC-MS data for this compound from a public database.
| Parameter | Value |
| NIST Number | 46343 |
| Library | Main library |
| Total Peaks | Not specified |
| Molecular Weight | 114.19 g/mol |
| CAS Registry Number | 14250-88-5 |
| Data sourced from PubChem CID 84292 nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile derivatives or when analyzing complex matrices. jneonatalsurg.com The development and validation of an HPLC method are critical to ensure its accuracy, precision, and robustness for a specific analytical purpose. researchgate.net
Method development in HPLC involves a systematic process of optimizing various parameters to achieve the desired separation. scribd.com This includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector. jneonatalsurg.com For aldehydes, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. The choice of mobile phase, often a mixture of a buffer and an organic modifier like acetonitrile, is crucial and can be run in either isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. scribd.comnih.gov
Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). biomedpharmajournal.orgrasayanjournal.co.in Validation confirms that the analytical procedure is suitable for its intended use and involves assessing several key parameters: innovareacademics.inpensoft.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components. innovareacademics.in
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy: The closeness of the test results to the true value. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.in
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
A study on a different compound demonstrated a reverse-phase HPLC method with a correlation coefficient greater than 0.999 for linearity, and recovery rates between 93% and 117% for accuracy, indicating a well-validated method. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound, as well as insights into its behavior during chemical reactions.
In-Situ Spectroscopic Analysis of Reaction Intermediates (e.g., HP-IR, HP-NMR)
In-situ spectroscopic techniques, such as high-pressure infrared (HP-IR) and high-pressure nuclear magnetic resonance (HP-NMR) spectroscopy, are powerful tools for studying chemical reactions under real operating conditions. acs.orgrsc.org These methods allow for the direct observation of reaction intermediates and catalyst species, providing a deeper understanding of reaction mechanisms. researchgate.netresearchgate.net
For reactions involving aldehydes like this compound, such as hydroformylation, HP-IR can be used to monitor the changes in the concentration of reactants, products, and catalytic species over time. rsc.org By analyzing the characteristic vibrational bands, for example, the carbonyl stretch of the aldehyde group, researchers can track the progress of the reaction. acs.org The use of chemometric algorithms like Band-Target Entropy Minimization (BTEM) can help to deconvolute complex overlapping spectra and identify the pure component spectra of individual species in the reaction mixture. acs.orgresearchgate.net
HP-NMR provides complementary information, offering detailed structural insights into the species present in the reaction mixture under pressure. rsc.org Time-resolved in-situ spectroscopic methods, when coupled with online product analysis like GC or MS, enable operando studies that can establish crucial structure-performance relationships. rsc.org
Application of Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. core.ac.uk Advanced NMR experiments, both one-dimensional (1D) and two-dimensional (2D), provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. researchgate.netipb.pt
The ¹H NMR spectrum of an aldehyde like this compound would be expected to show a characteristic signal for the aldehydic proton in the region of δ 9-10 ppm. chegg.comchegg.com For this compound, this aldehydic proton is a singlet because there are no adjacent protons to cause splitting. chegg.com The other protons in the molecule would appear as distinct signals depending on their chemical environment.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Advanced 2D NMR techniques are particularly useful for complex structures: core.ac.uk
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
These advanced techniques, often used in combination, allow for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of the molecule. researchgate.net
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. libretexts.org Both techniques probe the vibrational modes of a molecule, but they are governed by different selection rules, meaning that some vibrations may be active in one technique and not the other. libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. vulcanchem.com The analysis of 2,3-dimethylpentanal (B105951), a related compound, utilized its strongest band at 1743 cm⁻¹. ca.gov The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The NIST WebBook provides gas-phase IR spectra for related compounds, which can serve as a reference. nist.gov
Below is a table summarizing the expected characteristic vibrational frequencies for the functional groups in this compound.
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Technique |
| C=O (Aldehyde) | Stretch | 1720 - 1740 | IR (Strong), Raman (Medium) |
| C-H (Aldehyde) | Stretch | 2820 - 2850 & 2720 - 2750 | IR (Medium) |
| C-H (Alkyl) | Stretch | 2850 - 3000 | IR (Strong), Raman (Strong) |
| C-C (Alkyl) | Stretch | 800 - 1200 | Raman (Strong) |
| This table is a generalized representation based on typical functional group frequencies. horiba.com |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices necessitates advanced analytical methods that provide both high separation efficiency and definitive identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. chromatographytoday.com This approach allows for the simultaneous separation, identification, and often quantification of individual components within a complex sample. rjpn.orgijpsjournal.com For volatile compounds like this compound, gas chromatography (GC) is the primary separation technique, often interfaced with mass spectrometry (MS) or olfactometry (O) for detection and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. ijpsjournal.comslideshare.net It combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. saapjournals.org In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection, allowing for structural elucidation and identification based on their mass spectra. slideshare.net
Several research studies have successfully employed GC-MS to identify this compound in various complex mixtures. In a phytochemical screening of an n-hexane extract from the aerial parts of Salvia nemorosa, GC-MS analysis identified 70 bioactive compounds. Among them, this compound was detected, constituting 1.4% of the total identified oil content. researchgate.net
Table 1: GC-MS Analysis of Salvia nemorosa n-Hexane Extract
| Compound Number | Compound Name | Retention Index (RI) | Percentage Composition (%) | Identification Method |
|---|---|---|---|---|
| 4 | This compound | 826 | 1.4 | GC-MS |
Data sourced from a study on the phytochemical compounds of Salvia nemorosa. researchgate.net
In another study, the aqueous extract of Alstonia scholaris bark was analyzed using GC-MS to profile its metabolic constituents. The analysis revealed the presence of 27 different compounds. Notably, the semicarbazone derivative of this compound, referred to as "(1E)-2,2-Dimethylpentanal semicarbazone," was identified with a retention time of 6.566 minutes and a molecular weight of 171. rjptonline.org The derivatization to a semicarbazone is a common strategy to improve the chromatographic behavior and mass spectrometric identification of aldehydes.
Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS)
For the analysis of flavor and fragrance compounds, Gas Chromatography-Olfactometry (GC-O) is a powerful technique that uses the human nose as a sensitive and specific detector for odor-active compounds. wikipedia.org When combined with mass spectrometry (GC-O-MS), it allows for the simultaneous chemical identification and sensory characterization of volatile components. nih.gov The effluent from the GC column is split, with one portion directed to the MS for identification and the other to an "odor port" where a trained analyst sniffs the eluting compounds and describes their odor characteristics. wikipedia.orgresearchgate.net
A comparative study on the flavor of Wenchang chickens investigated the effect of adding copra meal to their diet. Using an electronic nose combined with GC-O-MS, researchers analyzed the volatile compounds in the chicken muscle. The study identified this compound as one of twelve new volatile compounds present in the chickens fed with copra meal, which were not detected in the control group. nih.gov This finding highlights the capability of GC-O-MS to detect subtle but significant changes in the volatile profile of a complex food matrix.
Table 2: Newly Identified Volatile Compounds in Wenchang Chicken Fed Copra Meal
| Compound |
|---|
| 1-Octanol |
| Butanal |
| 1-Heptanol |
| 3-Ethylbenzaldehyde |
| This compound |
| Hexanoic acid |
| 3-Heptanone |
| 2,5-Heptanedione |
| 2-Ethylfuran |
| 2-Propylfuran |
| 2-Ethynylpyridine |
| 1,2,4,5-Tetrazine |
Data sourced from a study on the flavor profile of Wenchang chicken. nih.gov
The application of these hyphenated techniques is crucial for accurately identifying and understanding the role of this compound in diverse and complex systems, from medicinal plants to food products. The combination of high-resolution separation with specific and sensitive detection provides detailed chemical insights that would be unattainable with non-hyphenated methods.
Biochemical and Biological Relevance of 2,2 Dimethylpentanal
Occurrence in Natural Systems (e.g., Plant Extracts, Fermentation Processes)
2,2-Dimethylpentanal has been identified as a volatile compound in certain natural products. Notably, it has been detected in the fruit of Carica papaya florajournal.com. The presence of branched-chain aldehydes is significant in many foods as they are potent flavor compounds. nih.gov
While direct findings of this compound in fermentation processes are limited, related compounds provide strong evidence of its potential formation. For instance, its corresponding alcohol, 2,2-dimethylpentan-1-ol (B1361373), is produced during the fermentation of edible nuts from the Terminalia catappa tree . The metabolic relationship between aldehydes and alcohols is well-established; aldehydes are readily reduced to alcohols and vice versa. In many fermentation processes, branched-chain aldehydes are formed from the catabolism of amino acids through pathways like the Ehrlich pathway, which involves transamination, decarboxylation, and reduction steps. nih.govresearchgate.net These aldehydes can then be converted into alcohols or oxidized to carboxylic acids by various dehydrogenases. researchgate.net
Table 1: Natural Occurrence of this compound and Related Compounds
| Compound | Found In | System/Process | Reference |
| This compound | Carica papaya | Fruit Extract | florajournal.com |
| 2,2-Dimethylpentan-1-ol | Terminalia catappa | Nut Fermentation |
Metabolic Pathways and Biotransformation Studies
The biotransformation of this compound is primarily governed by its aldehyde functional group, which is a key substrate for major metabolic enzyme families.
Interaction with Aldehyde Dehydrogenases and Other Metabolic Enzymes
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that are critical for detoxifying a wide array of endogenous and exogenous aldehydes by oxidizing them into their corresponding carboxylic acids. frontiersin.orgmdpi.com Research indicates that aldehydes such as this compound and its isomers are substrates for these enzymes. mdpi.com The general mechanism involves the oxidation of the aldehyde to form 2,2-dimethylpentanoic acid.
The ALDH family is extensive, with different classes of these enzymes located in various cellular compartments, including the mitochondria. frontiersin.org The mitochondrial ALDH2 is particularly significant for its role in metabolizing alcohol-derived acetaldehyde (B116499) and other toxic aldehydes. mdpi.commdpi.com Genetic variants of ALDH2 that result in reduced enzyme activity are linked to various pathologies, underscoring the importance of efficient aldehyde metabolism for cellular health. mdpi.comnih.govresearchgate.net
In addition to oxidation by ALDHs, aldehydes can undergo reduction to form alcohols, a reaction catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or certain aldo-keto reductases (AKRs). mdpi.com The conversion of this compound to 2,2-dimethylpentan-1-ol is a reversible reaction seen in both chemical synthesis and biological systems.
Table 2: Metabolic Interactions of this compound
| Enzyme Superfamily | Action | Product | Significance | Reference |
| Aldehyde Dehydrogenase (ALDH) | Oxidation | 2,2-Dimethylpentanoic acid | Detoxification, Carboxylic acid metabolism | frontiersin.orgmdpi.com |
| Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) | Reduction | 2,2-Dimethylpentan-1-ol | Alcohol metabolism, Precursor for other reactions | mdpi.com |
Role as a Substrate in Defined Biochemical Pathways
This compound serves as a substrate in the broader biochemical pathways of branched-chain amino acid and lipid metabolism. Branched-chain aldehydes are typically formed as intermediates in the catabolism of essential amino acids like leucine, isoleucine, and valine. cocukmetabolizma.com This pathway involves an initial transamination to form an α-keto acid, followed by decarboxylation to yield the corresponding aldehyde. cocukmetabolizma.comnih.gov
Once formed, this compound stands at a metabolic crossroads:
Oxidative Pathway: It can be irreversibly oxidized to 2,2-dimethylpentanoic acid by ALDH enzymes. This resulting carboxylic acid can then be further metabolized, potentially entering pathways like fatty acid biosynthesis after being converted to its CoA derivative. nih.govresearchgate.net
Reductive Pathway: It can be reduced to 2,2-dimethylpentan-1-ol. This alcohol can then participate in other reactions, such as esterification to form flavor esters in fermented products. nih.gov
These pathways are crucial in various organisms, from bacteria and yeast involved in food fermentation to metabolic processes in higher organisms. researchgate.netresearchgate.net
Potential as a Biochemical Probe or Substrate in Metabolic Research
The specific reactivity of this compound makes it a useful tool for metabolic research. Its isomer, 2,4-dimethylpentanal, serves as a model compound for investigating aldehyde reactivity and metabolism. Similarly, this compound can be employed as a specific substrate to probe the activity and substrate specificity of various enzymes, particularly those within the ALDH and AKR superfamilies.
By introducing this compound into a biological system or an in vitro enzymatic assay, researchers can monitor its conversion to its acid or alcohol forms. This allows for the characterization of enzyme kinetics, the identification of active enzymes in a given tissue or organism, and the screening for inhibitors or activators of these enzymes. Furthermore, its reduced form, 2,2-dimethylpentan-1-ol, is already utilized in studies of metabolic pathways involving alcohols, providing insights into metabolic disorders. Therefore, this compound holds potential as a valuable substrate for elucidating the roles of aldehyde-metabolizing enzymes in both normal physiology and disease states.
Environmental Fate and Degradation Studies of 2,2 Dimethylpentanal
Atmospheric Chemistry and Degradation Pathways
The atmospheric fate of 2,2-Dimethylpentanal, a volatile organic compound (VOC), is primarily governed by its reactions with atmospheric oxidants and its potential for photochemical degradation. While direct experimental data for this compound is limited, its atmospheric chemistry can be inferred from studies on other aliphatic and branched-chain aldehydes.
Reactions with Hydroxyl Radicals (OH) and Other Atmospheric Oxidants
The principal daytime degradation pathway for aldehydes in the troposphere is their reaction with hydroxyl (OH) radicals. researchgate.net For aliphatic aldehydes, this reaction predominantly proceeds via the abstraction of the hydrogen atom from the aldehyde group (-CHO). scielo.org.mxscielo.org.mx This initial reaction leads to the formation of an acyl radical (R-C=O), which then rapidly adds molecular oxygen to form an acyl peroxy radical.
The general mechanism for the reaction of an aldehyde with an OH radical is as follows:
RCHO + •OH → RC(O)• + H₂O RC(O)• + O₂ → RC(O)O₂•
For this compound, the primary reaction would be:
CH₃CH₂CH₂C(CH₃)₂CHO + •OH → CH₃CH₂CH₂C(CH₃)₂CO• + H₂O
Table 1: Rate Coefficients for the Reaction of Various Aldehydes with OH Radicals at 298 K
| Aldehyde | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ |
|---|---|
| Formaldehyde (B43269) | 9.4 x 10⁻¹² |
| Acetaldehyde (B116499) | 1.5 x 10⁻¹¹ |
| Propanal | 2.0 x 10⁻¹¹ |
| Butanal | 2.5 x 10⁻¹¹ |
This table presents data for analogous compounds to infer the potential reactivity of this compound.
Photochemical Degradation Mechanisms
Photolysis, the degradation of a molecule by light, can be a significant removal process for aldehydes in the atmosphere. researchgate.net Aldehydes absorb light in the actinic region of the solar spectrum, which can lead to the cleavage of chemical bonds. For branched-chain aldehydes, photolysis can be a dominant degradation pathway, often competing with the OH radical reaction. researchgate.net
The primary photochemical degradation pathways for aldehydes include:
Pathway I (Radical Formation): Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an alkyl radical and a formyl radical (HCO). CH₃CH₂CH₂C(CH₃)₂CHO + hν → CH₃CH₂CH₂C(CH₃)₂• + •CHO
Pathway II (Molecular Products): Rearrangement and elimination to form a stable hydrocarbon and carbon monoxide (CO). CH₃CH₂CH₂C(CH₃)₂CHO + hν → CH₃CH₂CH=C(CH₃)₂ + H₂ + CO (via intermediate steps)
The relative importance of these pathways depends on the wavelength of light and the structure of the aldehyde. The quantum yield, which is the number of molecules that react for each photon absorbed, is a critical parameter in determining the atmospheric lifetime of a compound with respect to photolysis. While specific quantum yields for this compound are not available, studies on other C7 alkanes have shown that ketones and aldehydes are major intermediates in their photochemical reactions. researchgate.net
Biodegradation in Environmental Matrices
The fate of this compound in soil and water is largely determined by microbial degradation processes. The structure of the compound, particularly its branched nature, will influence its susceptibility to biodegradation.
Microbial Degradation Pathways in Soil and Water Systems
The microbial degradation of aliphatic hydrocarbons, including aldehydes, is a well-established process. researchgate.net In aerobic environments, the typical pathway involves the oxidation of the aldehyde to a carboxylic acid by aldehyde dehydrogenases. nih.gov This resulting carboxylic acid can then be further metabolized through the β-oxidation pathway, a central metabolic process for breaking down fatty acids.
For this compound, the initial proposed step would be:
CH₃CH₂CH₂C(CH₃)₂CHO + [O] → CH₃CH₂CH₂C(CH₃)₂COOH (2,2-Dimethylpentanoic acid)
The presence of quaternary carbon atoms, such as the C2 in this compound, can sometimes hinder microbial degradation. However, microorganisms have evolved diverse enzymatic capabilities to degrade a wide range of organic compounds. The degradation of branched-chain aldehydes is known to occur in various food products through microbial activity. nih.govnih.gov
In anaerobic environments, the degradation pathways are different and generally slower. The specific pathways for branched aldehydes under anaerobic conditions are less well-documented.
Assessment of Environmental Persistence
The environmental persistence of a chemical is determined by the rates of all transformation processes acting upon it. For this compound, its persistence will be a function of its atmospheric lifetime and its rate of biodegradation in soil and water.
Based on the reactivity of analogous aldehydes with OH radicals, the atmospheric lifetime of this compound is expected to be relatively short, on the order of hours to a few days. mdpi.com This suggests that it will not persist in the atmosphere for long periods or be transported over long distances.
In soil and water, the persistence will depend on the presence of adapted microbial populations capable of degrading branched-chain aldehydes. While specific data on this compound is lacking, the general biodegradability of aliphatic aldehydes suggests that it is unlikely to be highly persistent in biologically active environments. researchgate.netscribd.comresearchgate.net However, factors such as temperature, nutrient availability, and the presence of other pollutants can significantly influence the rate of biodegradation. Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the biodegradability of chemicals in the absence of experimental data. europa.eu
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-Dimethylpentanoic acid |
| Acetaldehyde |
| Butanal |
| Carbon monoxide |
| Chlorine |
| Formaldehyde |
| Formyl radical |
| Nitrate radical |
| Pentanal |
Advanced Applications of 2,2 Dimethylpentanal in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural rigidity and defined stereochemistry offered by the 2,2-dimethylpentanal framework make it an important precursor in the synthesis of larger, more complex organic molecules. Its aldehyde functionality allows for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions, to build intricate carbon skeletons.
Precursor for Pharmaceuticals and Agrochemicals
While specific, commercially available pharmaceuticals directly synthesized from this compound are not widely documented, its structural motifs are present in bioactive molecules, and its derivatives are recognized as important intermediates. For instance, the structurally related compound, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide, has been identified as an impurity in the synthesis of the antilipidemic drug, gemfibrozil. vulcanchem.com This suggests that 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal, which can be prepared from this compound, may serve as a precursor in the manufacturing of such drugs. vulcanchem.com
The broader class of dimethylpentanals is noted for its role in medicinal chemistry. For example, the isomer 2,3-dimethylpentanal (B105951) is a known intermediate in the synthesis of the thiazide diuretic Mebutizide and is considered a valuable starting material for tranquilizers and hypotensive agents. google.com Another isomer, 2,4-dimethylpentanal, is utilized in the construction of the fatty acid fragment of the marine natural product callipeltin A, which exhibits cytotoxic activity. These examples highlight the potential of the dimethylpentanal scaffold in developing new therapeutic agents.
The application of this compound as an intermediate extends to the agrochemical sector, although, similar to pharmaceuticals, direct examples are sparse. The general utility of complex aldehydes in constructing bioactive molecules for crop protection is well-established. ontosight.ai
Building Block for Bioactive Natural Products
A significant application of this compound is its use as a key fragment in the total synthesis of complex, biologically active natural products. Its defined structure allows for the controlled construction of specific regions of these intricate molecules.
A notable example is the synthesis of Epothilone (B1246373) B , a potent anti-cancer agent that stabilizes microtubules. wikipedia.org In a patented synthetic route, this compound is utilized as a building block for a key fragment of the epothilone macrocycle. google.com The synthesis involves the reaction of 2,2-dimethylpentan-1-ol (B1361373), derived from the reduction of this compound, which is then oxidized to the required aldehyde fragment for incorporation into the larger molecule. google.com This underscores the importance of this compound in providing the necessary C1-C6 fragment for the total synthesis of this important therapeutic agent. google.com
Applications in Fragrance and Flavor Chemistry (as a synthetic intermediate)
In the fragrance and flavor industry, aldehydes are crucial components, both as direct fragrance materials and as intermediates for the synthesis of other aroma chemicals. While this compound itself is noted to be a volatile compound found in some food products, its primary advanced application in this sector is as a precursor to other fragrance molecules. nih.gov
A relevant example from the broader class of dimethylpentanals involves the synthesis of fragrance acetals. For instance, the related aldehyde, 2,3-dimethylpentanal, can be reacted with formaldehyde (B43269) in an aldol (B89426) addition followed by hydrogenation to produce 2-methyl-2-sec-butyl-1,3-propanediol. google.com This diol is then used to form cyclic acetals which are valuable fragrance materials. google.com This synthetic strategy suggests a potential pathway for this compound to be used as a starting material for novel fragrance ingredients with unique olfactory properties.
Development of Novel Synthetic Routes Utilizing this compound as a Starting Material
Currently, there is limited published research on the development of entirely novel synthetic methodologies that specifically use this compound as a starting material to explore new chemical space. However, the compound is amenable to a range of established chemical transformations that allow for its incorporation into various molecular frameworks.
The primary reactions of this compound include:
Reduction: It can be readily reduced to its corresponding primary alcohol, 2,2-dimethylpentan-1-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a versatile intermediate for further functionalization.
Oxidation: Oxidation of this compound yields 2,2-dimethylpentanoic acid. This transformation provides access to a different class of compounds with their own unique applications.
Aldol Reactions: As an aldehyde, it can participate in aldol reactions. For example, it can react with butanal in an aldol addition to form a β-hydroxy aldehyde, which can subsequently be dehydrated to an α,β-unsaturated aldehyde. brainly.com
Grignard and Other Nucleophilic Additions: The aldehyde carbonyl is susceptible to attack by nucleophiles such as Grignard reagents, allowing for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. vulcanchem.com
These fundamental reactions demonstrate the potential of this compound as a versatile starting point for the synthesis of a wide array of more complex molecules, even in the absence of specifically designated "novel" synthetic routes in the current literature.
Future Research Directions and Emerging Challenges
Exploration of Novel Catalytic Systems for High-Yield and Selective Synthesis
The synthesis of 2,2-Dimethylpentanal, primarily through the hydroformylation of corresponding alkenes, presents an ongoing challenge in achieving high yield and selectivity. Research is increasingly focused on sophisticated catalytic systems to control the reaction outcome.
One promising area is the use of novel organometallic catalysts. For instance, a dinuclear gem-dithiolato-bridged rhodium(I) complex has been studied for the hydroformylation of 2,3-dimethyl-but-1-ene to produce this compound. csic.es Studies with this catalyst show that reaction parameters significantly influence selectivity. As shown in the table below, increasing the temperature from 60 °C to 80 °C led to a decrease in selectivity for this compound from 89% to 73%, while the formation of byproducts like 2-isopropyl-butanal and 3-methyl-hexanal increased. csic.es Similarly, rhodium-based catalysts are employed in the hydroformylation of isobutene to form this compound.
The development of these catalytic processes aligns with the broader industrial goal of replacing traditional stoichiometric reagents with more efficient and "greener" catalytic methods, which minimizes waste and improves atom economy. rsc.org
Table 1: Effect of Temperature on Hydroformylation Selectivity
| Temperature (°C) | Selectivity for this compound (%) | Selectivity for 2-isopropyl-butanal (%) | Selectivity for 3-methyl-hexanal (%) |
|---|---|---|---|
| 60 | 89 | 7 | 1 |
| 80 | 73 | 17 | 5 |
Data sourced from a study on a dinuclear rhodium(I) catalyst. csic.es
Future exploration will likely involve designing catalysts with tailored ligand environments to enhance regioselectivity towards the desired branched aldehyde product and to improve catalyst stability and recyclability.
Deeper Understanding of Complex Reaction Mechanisms via Advanced Spectroscopic and Computational Methods
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes. libretexts.org Modern analytical techniques are crucial in elucidating the intricate steps of catalytic cycles, such as those in hydroformylation.
Advanced spectroscopic methods, including high-pressure NMR (HP NMR) and high-pressure infrared spectroscopy (HP-IR), allow for the in situ observation of catalytic reactions. researchgate.net These techniques have been instrumental in identifying key organometallic intermediates, such as the Rh acyl complex (RCORh(CO)4), which is the most abundant species during the rapid hydroformylation of alkenes. researchgate.net Furthermore, methods like ¹³CO labeling and rapid-scan IR spectroscopy can determine the rates of individual elementary steps within the catalytic cycle, such as CO dissociation, providing a detailed kinetic profile of the reaction. researchgate.net
Computational chemistry offers a complementary approach. acs.org Quantitative Structure-Property Relationship (QSPR) models, for example, can predict reaction pathways and the formation of secondary organic aerosols from the atmospheric oxidation of branched aldehydes. kashanu.ac.ir Quantum chemical calculations can be used to model transition states and reaction intermediates, offering insights that are difficult to obtain experimentally. acs.org Combining experimental techniques like site-directed mutagenesis with computational modeling can also clarify the catalytic roles of specific amino acid residues in enzymes that interact with aldehydes. escholarship.org
Development of Green Chemistry Approaches for Sustainable Production and Transformation
The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve safety. sigmaaldrich.comrroij.com The synthesis of this compound can be made more sustainable by adopting these principles.
Key green chemistry principles applicable to this compound production include:
Catalysis : The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org Catalytic hydroformylation is a prime example, offering high atom economy. csic.esrsc.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The hydroformylation reaction, which combines an alkene with CO and H₂, is, in principle, 100% atom-economical. rsc.org
Use of Renewable Feedstocks : Future research could explore the production of alkene precursors from renewable biomass sources, reducing reliance on petrochemicals. wiley-vch.de
Design for Energy Efficiency : Optimizing catalytic systems to operate under milder conditions (lower temperature and pressure) would reduce the energy requirements and environmental footprint of the process. sigmaaldrich.com
Reduce Derivatives : Avoiding the use of protecting groups or unnecessary derivatization steps can simplify processes and reduce waste generation. acs.org
Implementing these approaches requires a holistic view of the chemical lifecycle, from feedstock sourcing to final product degradation. wiley-vch.de
Investigation of Enantioselective Synthesis Strategies for Chiral Derivatives
While this compound itself is achiral, its aldehyde functional group is a versatile handle for the synthesis of chiral derivatives, such as chiral alcohols or amines. The development of enantioselective methods to create these derivatives is a significant area of research.
Strategies for enantioselective synthesis that could be applied to this compound include:
Chiral Catalysts : Asymmetric reactions catalyzed by chiral metal complexes or organocatalysts can produce a single enantiomer of a product with high selectivity. For example, chiral phosphoric acids have been used in Povarov reactions to synthesize chiral tetrahydroquinolines with high enantiomeric ratios (up to 99:1). nih.gov Similarly, chiral BINOL-derived disulfonimides have proven effective in catalyzing asymmetric Friedel-Crafts reactions to produce chiral amines with up to 98% enantiomeric excess. rsc.org
Enzymatic Reactions : Enzymes are highly specific catalysts that can perform enantioselective transformations under mild conditions. acs.org For instance, pig liver esterase has been used for the asymmetric hydrolysis of a prochiral diester to yield a chiral half-ester with 99% enantiomeric excess, demonstrating the power of biocatalysis in creating chiral building blocks. molaid.com
These strategies could be adapted to the aldehyde group of this compound, for example, in enantioselective additions (e.g., Grignard or aldol (B89426) reactions) to generate valuable chiral molecules for pharmaceutical or materials science applications.
Comprehensive Environmental Impact Assessment and Remediation Strategies
Understanding the environmental fate and impact of this compound is crucial. Like other volatile organic compounds (VOCs), its release into the environment warrants careful assessment.
Environmental Impact:
Atmospheric Chemistry : Branched aldehydes are known to react with hydroxyl radicals in the atmosphere, contributing to the formation of secondary organic aerosols (SOA), which can impact air quality. Computational modeling can help predict these atmospheric reaction pathways.
Aquatic Toxicity : The toxicity of aldehydes to aquatic organisms is a key concern. ontosight.ai Quantitative structure-activity relationship (QSAR) models have been developed to predict the aquatic toxicity of various aldehydes, including isomers like 2,3-dimethylpentanal (B105951). oup.com However, specific experimental ecotoxicity data for this compound, such as from Microtox or Daphnia assays, is limited.
Remediation Strategies: There is a lack of specific remediation strategies for this compound in the literature. General approaches for aldehyde or VOC contamination, such as oxidation or bioremediation, would need to be investigated and adapted. Addressing the gap in ecotoxicity data is a prerequisite for developing targeted and effective remediation plans.
Elucidation of Broader Biochemical Roles and Metabolic Fates
Isomers of this compound have been identified in natural sources and as potential biomarkers, suggesting that the compound may have uncharacterized biochemical roles.
Metabolic Fate : In biological systems, aldehydes are typically metabolized by aldehyde dehydrogenase enzymes, which oxidize them to the corresponding carboxylic acids. It is highly probable that this compound is metabolized via this pathway to 2,2-dimethylpentanoic acid. Related compounds have been used as model substrates to study the mechanisms of these important detoxification enzymes.
Natural Occurrence : this compound has been reported as a volatile compound in papaya fruit. thegoodscentscompany.com An isomer, 3,3-dimethylpentanal, has been found in the heptane (B126788) extract of the plant Pyrostegia venusta.
Biochemical Significance : In one study, urinary levels of 2,4-dimethyl-pentanal were found to be significantly elevated in patients with idiopathic membranous nephropathy, suggesting it may be a product of lipid peroxidation and a potential disease biomarker. karger.com In another study, researchers attempted to use this compound to study the structure of the enzyme Fub7, indicating its utility as a probe in biochemical research, although the experiment was ultimately unsuccessful due to crystal deformation. escholarship.org
Further research is needed to explore these roles, confirm the metabolic pathways, and understand the potential physiological or pathophysiological effects of this compound.
Addressing Data Gaps in Less-Studied Areas
Despite its simple structure, significant data gaps exist for this compound, hindering a complete assessment of its properties and potential risks.
Key identified data gaps include:
Physicochemical Properties : There is limited published data on precise physicochemical properties such as vapor pressure and Henry's Law constants, which are essential for environmental modeling.
Toxicology : Comprehensive toxicological data is lacking. Information on oral, dermal, and inhalation toxicity is not readily available. thegoodscentscompany.com Furthermore, specific ecotoxicity data from standardized tests are needed to accurately assess environmental risk.
Enantioselective Synthesis : While general strategies exist, there is a lack of published research specifically on the enantioselective synthesis of chiral derivatives starting from this compound.
Remediation : Specific and validated remediation strategies for contamination by this compound have not been reported.
Addressing these gaps will require a concerted effort involving experimental measurements, computational predictions, and targeted synthetic research. aquarius-ri.eu Such data is critical for regulatory purposes, safe handling, and the responsible development of any future applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,2-dimethylpentanal, and how do reaction conditions influence yield?
- Methodology : The hydroformylation of branched alkenes (e.g., 3-methyl-2-pentene) using rhodium carbonyl catalysts under CO/H₂ pressure is a key method. Reaction parameters like temperature (80–120°C), pressure (10–30 bar), and solvent polarity (e.g., toluene or cyclohexane) critically affect regioselectivity and yield . For example, rhodium catalysts favor aldehyde formation at the less substituted carbon, whereas cobalt catalysts produce mixed isomers .
- Validation : Confirm product purity via gas chromatography (GC) with flame ionization detection (FID), comparing retention times to standards.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?
- Methodology :
- ¹³C NMR : The aldehyde carbon (δ ~200 ppm) and quaternary carbons (δ 25–35 ppm for methyl branches) are diagnostic. Branching reduces symmetry, splitting signals .
- IR : A strong C=O stretch at ~1720 cm⁻¹ and C-H stretches (2800–2720 cm⁻¹) confirm the aldehyde group .
- MS : The molecular ion (m/z 114) and fragmentation patterns (e.g., loss of CH₃ groups at m/z 85) differentiate isomers .
Q. What are the stability considerations for this compound under storage or reaction conditions?
- Methodology : Test oxidative stability by exposing the compound to air and monitoring aldehyde degradation via GC. Store under inert gas (N₂/Ar) at 4°C to prevent autoxidation. Under basic conditions, aldol condensation may occur, forming β-hydroxyaldehyde derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved for this compound derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC identifies methyl groups adjacent to the aldehyde .
- Computational Modeling : Predict chemical shifts using DFT (e.g., Gaussian) and compare to experimental data .
- Case Study : Conflicting δ 25–35 ppm ¹³C signals can arise from dynamic branching effects; variable-temperature NMR clarifies conformational exchange .
Q. What catalytic systems optimize stereoselective transformations of this compound in asymmetric synthesis?
- Methodology : Use chiral ligands (e.g., BINAP or Salen) with transition metals (Rh, Ru) to control enantioselectivity in reductions or aldol reactions. For example, Ru-BINAP complexes achieve >90% ee in asymmetric hydrogenation of α,β-unsaturated aldehydes .
- Experimental Design : Screen ligand-metal combinations under varying pressures (H₂) and solvents (THF vs. MeOH). Monitor ee via chiral HPLC .
Q. How do computational methods (MD, QM/MM) model the reactivity of this compound in enzymatic or catalytic systems?
- Methodology :
- Molecular Dynamics (MD) : Simulate aldehyde-enzyme binding (e.g., aldehyde dehydrogenase) to identify active-site interactions. Force fields (AMBER/CHARMM) model conformational flexibility .
- QM/MM : Study transition states in hydroformylation using hybrid quantum mechanics/molecular mechanics to optimize Rh catalyst geometries .
- Validation : Compare computed activation energies to experimental kinetic data (Arrhenius plots) .
Q. What strategies address low yields in large-scale hydroformylation of this compound?
- Methodology :
- Catalyst Recycling : Immobilize rhodium catalysts on silica or polymers to reduce leaching.
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., aldol condensation) .
- Data Analysis : Track turnover frequency (TOF) and catalyst stability via ICP-MS for Rh content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
